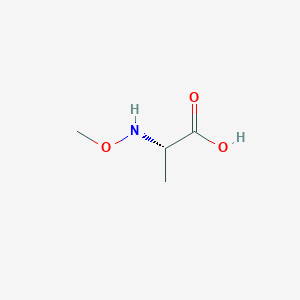

N-Methoxy-L-alanine

Description

BenchChem offers high-quality N-Methoxy-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methoxy-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(methoxyamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-3(4(6)7)5-8-2/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGBQMOBKHHECH-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methoxy-L-alanine: Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of N-Alkoxy Amino Acids in Chemical Biology

N-substituted amino acids represent a pivotal class of molecules in medicinal chemistry and drug discovery. The strategic modification of the alpha-amino group can profoundly influence the physicochemical and biological properties of peptides and small molecule therapeutics. Among these modifications, N-alkoxylation, and specifically N-methoxylation, offers a unique avenue to explore novel chemical space. This guide focuses on N-Methoxy-L-alanine, a non-proteinogenic amino acid that, while not extensively documented in mainstream chemical literature, holds significant potential as a building block in the synthesis of innovative pharmaceuticals. By leveraging our understanding of analogous N-substituted amino acids and relevant synthetic methodologies, this document provides a comprehensive technical overview of its theoretical properties, a plausible synthetic pathway, and its potential applications.

Chemical Structure and Core Identifiers

N-Methoxy-L-alanine is a derivative of the naturally occurring amino acid L-alanine, where a methoxy group (-OCH3) is attached to the nitrogen atom of the amino group. This substitution introduces a unique set of electronic and steric properties.

Key Chemical Identifiers (Theoretical)

| Identifier | Value |

| IUPAC Name | (2S)-2-(methoxyamino)propanoic acid |

| Molecular Formula | C4H9NO3 |

| Molecular Weight | 119.12 g/mol |

| Canonical SMILES | CC(C(=O)O)NOC |

| InChI Key | (Predicted) |

| CAS Number | Not assigned |

digraph "N-Methoxy-L-alanine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N [label="N", pos="0,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; C_alpha [label="Cα", pos="1,0!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4"]; C_beta [label="Cβ", pos="2,0.866!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4"]; C_carboxyl [label="C", pos="1.5,-1!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4"]; O1_carboxyl [label="O", pos="1,-1.866!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O2_hydroxyl [label="OH", pos="2.5,-1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O_methoxy [label="O", pos="-1,1!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; C_methoxy [label="C", pos="-2,0.5!", fontcolor="#202124", shape=circle, style=filled, fillcolor="#F1F3F4"];

// Bonds N -- C_alpha [label=""]; C_alpha -- C_beta [label=""]; C_alpha -- C_carboxyl [label=""]; C_carboxyl -- O1_carboxyl [label="", style=double]; C_carboxyl -- O2_hydroxyl [label=""]; N -- O_methoxy [label=""]; O_methoxy -- C_methoxy [label=""];

// Hydrogens (implicit) H_alpha [label="H", pos="0.5, -0.866!", shape=none, fontcolor="#5F6368"]; C_alpha -- H_alpha [style=dashed, color="#5F6368"]; }

Caption: Chemical structure of N-Methoxy-L-alanine.

Physicochemical Properties: A Comparative Analysis

The introduction of an N-methoxy group is anticipated to alter the physicochemical properties of L-alanine significantly. The following table provides a comparative summary of the predicted properties of N-Methoxy-L-alanine against the known properties of L-alanine.[1][2][3]

| Property | L-Alanine | N-Methoxy-L-alanine (Predicted) | Rationale for Prediction |

| Molecular Weight ( g/mol ) | 89.09 | 119.12 | Addition of a methoxy group (CH2O). |

| pKa (Carboxyl) | ~2.34 | Slightly higher | The electron-donating nature of the methoxy group may slightly increase the basicity of the carboxylate. |

| pKa (Amino) | ~9.87 | Lower | The electronegative oxygen of the methoxy group will withdraw electron density from the nitrogen, reducing its basicity. |

| Isoelectric Point (pI) | ~6.11 | Lower | A decrease in the amino pKa will shift the pI to a lower value. |

| LogP | -2.85 | Higher | The addition of a methyl group increases lipophilicity. |

| Solubility in Water | High | Moderately high | While more lipophilic, the presence of the polar methoxy group and the zwitterionic character should maintain considerable water solubility. |

| Appearance | White crystalline powder | Likely a white to off-white solid |

Synthesis of N-Methoxy-L-alanine: A Proposed Experimental Protocol

Overall Synthetic Scheme:

-

Protection of the Carboxylic Acid: The carboxylic acid group of L-alanine is first protected, typically as an ester, to prevent its reaction in the subsequent N-alkoxylation step.

-

N-Methoxylation: The protected L-alanine is then reacted with a methoxylating agent to introduce the N-methoxy group.

-

Deprotection: The protecting group is removed to yield the final product, N-Methoxy-L-alanine.

Caption: Proposed synthetic workflow for N-Methoxy-L-alanine.

Step-by-Step Methodology:

Step 1: Synthesis of L-Alanine Methyl Ester Hydrochloride

-

Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions at this site during N-methoxylation. The use of thionyl chloride and methanol is a classic and efficient method for this transformation.

-

Procedure:

-

Suspend L-alanine (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Remove the solvent under reduced pressure to obtain the crude L-alanine methyl ester hydrochloride as a white solid.

-

Step 2: N-Methoxylation of L-Alanine Methyl Ester

-

Rationale: This step involves the nucleophilic substitution of a suitable leaving group on a methoxylating agent by the amino group of the L-alanine methyl ester. Methoxyamine can serve as the source of the methoxyamino group.

-

Procedure:

-

Dissolve L-alanine methyl ester hydrochloride (1.0 eq) and methoxyamine hydrochloride (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salts and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methoxy-L-alanine methyl ester.

-

Step 3: Hydrolysis of N-Methoxy-L-alanine Methyl Ester

-

Rationale: The final step is the deprotection of the methyl ester to yield the free carboxylic acid. Saponification with a mild base like lithium hydroxide is a common and effective method that minimizes the risk of racemization.

-

Procedure:

-

Dissolve the crude N-Methoxy-L-alanine methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C and add lithium hydroxide (1.5 eq).

-

Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once the reaction is complete, acidify the mixture to pH ~3-4 with 1N HCl.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Methoxy-L-alanine.

-

Purification and Characterization:

-

The final product can be purified by techniques such as column chromatography or recrystallization.

-

Characterization should be performed using:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the methoxy group.

-

Mass Spectrometry: To verify the molecular weight.

-

FTIR Spectroscopy: To identify the characteristic functional groups.

-

Potential Applications and Biological Significance

While direct biological studies on N-Methoxy-L-alanine are scarce, its potential applications can be inferred from related compounds.

-

Peptide and Peptidomimetic Synthesis: The incorporation of N-Methoxy-L-alanine into peptide backbones could impart novel properties. The N-methoxy group may influence the conformational preferences of the peptide chain, potentially leading to enhanced biological activity or stability. It could also serve as a unique building block in the design of peptidomimetics.[4]

-

Drug Discovery and Development: As a modified amino acid, N-Methoxy-L-alanine can be used as a scaffold in the synthesis of small molecule drugs. The methoxyamino moiety could participate in unique binding interactions with biological targets. Methoxyamine itself has been investigated for its role in inhibiting base excision repair in DNA, suggesting that derivatives like N-Methoxy-L-alanine could be explored in the context of cancer therapeutics.[5][6]

-

Bioconjugation and Chemical Biology: The unique reactivity of the N-methoxyamino group could be exploited in bioconjugation strategies, allowing for the site-specific modification of proteins or other biomolecules.[4]

Safety and Handling

As with any laboratory chemical, N-Methoxy-L-alanine should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.

Conclusion

N-Methoxy-L-alanine represents an intriguing yet underexplored molecule with the potential to contribute to advancements in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its theoretical structure and properties, a plausible and detailed synthetic route, and an outlook on its potential applications. As research into novel amino acid derivatives continues to expand, compounds like N-Methoxy-L-alanine may emerge as valuable tools for the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4113, O-Methylhydroxylamine. [Link]

-

ResearchGate. Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. [Link]

-

Wikipedia. Methoxyamine. [Link]

-

MDPI. One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. [Link]

-

Pharmaffiliates. Exploring L-Alanine Applications: From Food Enhancement to Pharma Intermediates. [Link]

-

Wikipedia. Penicillin. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13048344, N-carbomethoxy-L-alanine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14232, N,O-Dimethylhydroxylamine. [Link]

-

PubMed. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. [Link]

-

Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6364642, N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(9H-Fluoren-9-ylmethoxy_carbonyl-L-alanine]([Link]

-

Royal Society of Chemistry. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. [Link]

-

Wikipedia. Alanine. [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook: Methanamine, N-methoxy-. [Link]

-

YouTube. Lec11 - Synthesis of Amino Acids. [Link]

-

Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

-

Cheméo. Chemical Properties of Methanamine, N-methoxy- (CAS 1117-97-1). [Link]

-

National Institute of Standards and Technology. NIST Chemistry WebBook: Alanine. [Link]

-

Cheméo. Chemical & Physical Properties of Alanine (CAS 56-41-7). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 521874, O-Methylhydroxylamine hydrochloride. [Link]

-

ChemBK. N-methoxymethylamine. [Link]

Sources

- 1. Alanine - Wikipedia [en.wikipedia.org]

- 2. Alanine [webbook.nist.gov]

- 3. Alanine (CAS 56-41-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemimpex.com [chemimpex.com]

- 5. O-Methylhydroxylamine | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Methoxy-L-alanine: Technical Guide & Synthesis Protocol

Abstract

N-Methoxy-L-alanine represents a specialized class of N-alkoxy amino acids utilized primarily in the design of peptidomimetics to constrain backbone conformation and alter hydrogen bonding networks. Unlike its carbamate analog (N-Methoxycarbonyl-L-alanine or Moc-Ala-OH), the N-methoxy amine derivative is rarely isolated as a stable free acid in commercial catalogs due to its specific reactivity profile. This guide delineates the chemical identity, synthesis pathways, and critical distinction between the N-alkoxy amine and the N-methoxycarbonyl protecting group, providing researchers with actionable protocols for de novo synthesis and application in peptide backbone modification.

Part 1: Chemical Identity & Disambiguation[1]

The Core Distinction

A critical nomenclature overlap exists in chemical catalogs. Researchers must distinguish between the N-alkoxy amine (the structural modifier) and the Carbamate (the protecting group).

| Feature | Target Compound: N-Methoxy-L-alanine | Common Analog: N-Methoxycarbonyl-L-alanine |

| Structure | ||

| Class | N-Alkoxy Amino Acid | Carbamate Protected Amino Acid (Moc-Ala) |

| Function | Peptidomimetic backbone modifier (H-bond acceptor) | N-terminal Protecting Group (Acid/Base stable) |

| CAS No. | Not Indexed as Free Acid (See Derivatives below) | 59190-99-7 |

| Availability | Custom Synthesis / In Situ Generation | Widely Available (Sigma, Enamine, etc.) |

Chemical Data (N-Methoxy-L-alanine)[2]

-

IUPAC Name: (2S)-2-(methoxyamino)propanoic acid[1]

-

Molecular Formula:

-

Molecular Weight: 119.12 g/mol

-

Key Derivatives (for identification):

-

N-(2,6-Dimethylphenyl)-N-methoxyalanine methyl ester (CAS: 123298-28-2) – Fungicide precursor (Metalaxyl family).

-

N-Methoxyglycine (CAS: 107-97-1 analog) – Structural homolog.

-

Part 2: Synthesis & Methodology[3]

Since the free acid form of N-Methoxy-L-alanine is not a standard shelf reagent, it is synthesized via Reductive Amination or Nucleophilic Substitution . The Reductive Amination route is preferred for maintaining optical purity when starting from chiral precursors or using stereoselective catalysts.

Protocol: Reductive Amination of Pyruvic Acid

This method utilizes O-methylhydroxylamine to generate the oxime, followed by reduction.

Reagents:

-

Pyruvic acid (or Methyl Pyruvate)

-

O-Methylhydroxylamine hydrochloride (

) -

Reducing Agent: Sodium cyanoborohydride (

) or Pyridine borane complex. -

Solvent: Methanol/Water (3:1).

Step-by-Step Methodology:

-

Oxime Formation: Dissolve Pyruvic acid (10 mmol) in Methanol/Water. Add O-Methylhydroxylamine HCl (12 mmol) and adjust pH to ~4.5 with sodium acetate. Stir at RT for 2 hours to form the

-methoxyimino acid. -

Reduction: Cool the solution to 0°C. Slowly add

(15 mmol) portion-wise. -

Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (ninhydrin stain may be faint; use iodine or UV if applicable).

-

Workup: Acidify to pH 2 with 1N HCl to quench. Extract with Ethyl Acetate to remove non-polar byproducts. Adjust aqueous layer to pH 6-7 and lyophilize or purify via ion-exchange chromatography (Dowex 50W).

Visualization of Synthesis Logic

The following diagram illustrates the parallel pathways for synthesizing the Target Amine vs. the Commercial Carbamate.

Caption: Divergent synthesis pathways distinguishing the N-Alkoxy target (green) from the common Carbamate analog (red).

Part 3: Applications in Drug Discovery

Peptidomimetics & Backbone Constraint

Incorporating N-methoxy amino acids into peptide chains introduces unique conformational constraints:

-

Hydrogen Bonding: The N-methoxy group acts as a hydrogen bond acceptor but lacks the H-bond donor capability of a standard amide NH. This disrupts

-helix formation and can induce novel turn structures (e.g., N-O turns). -

Proteolytic Stability: The N-alkoxy modification sterically hinders protease access, significantly increasing the half-life of peptide therapeutics in plasma.

Metal Chelation

The hydroxamic acid ether moiety (

Part 4: Supplier Availability & Supply Chain

Commercial Status[4][5]

-

N-Methoxy-L-alanine (Free Acid): Rare / Custom Order. Most suppliers do not stock the free acid due to its niche application and potential instability.

-

Moc-L-alanine (CAS 59190-99-7): Commodity Chemical. Available from major catalogs.[1]

Verified Suppliers (Derivatives & Custom Synthesis)

For the specific N-alkoxy amine, we recommend contacting Custom Synthesis divisions. For the Moc-protected analog, standard catalogs apply.[1]

| Supplier | Product Type | Availability | Notes |

| BOC Sciences | Custom Synthesis | High | Specializes in modified amino acids and N-methyl/N-methoxy derivatives. |

| Chem-Impex | Analog (Moc-Ala) | In Stock | Stocks CAS 59190-99-7 and Weinreb amide derivatives. |

| Enamine | Building Blocks | In Stock | Extensive library of N-substituted amino acid building blocks. |

| Sigma-Aldrich | Analog (Moc-Ala) | In Stock | Catalog # for Moc-Ala-OH. |

References

-

PubChem. N-Methoxycarbonyl-L-alanine (Moc-Ala-OH) - CID 13048344. Available at: [Link]

-

Monash University. Synthesis of N-Alkyl Amino Acids. In: Amino Acids, Peptides and Proteins in Organic Chemistry.[2] Available at: [Link]

-

National Institutes of Health (NIH). In Vitro Biosynthesis of Methoxyvinylglycine. Available at: [Link]

Sources

N-Methoxy-L-alanine as a Precursor for N-Methoxy Peptides: An In-depth Technical Guide

Abstract

The strategic modification of peptide backbones is a cornerstone of modern drug discovery, offering a pathway to enhanced therapeutic profiles. Among these modifications, N-alkylation has emerged as a powerful tool to improve metabolic stability, membrane permeability, and conformational rigidity. This guide delves into the burgeoning field of N-methoxy peptides, focusing on the synthesis and application of the novel precursor, N-Methoxy-L-alanine. We will explore the synthetic rationale for creating this non-canonical amino acid, provide detailed protocols for its incorporation into peptide chains, and discuss the anticipated benefits and challenges associated with this unique modification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of N-methoxy peptides in their therapeutic programs.

Introduction: The Promise of N-Methoxy Peptides

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor pharmacokinetic properties, including susceptibility to proteolytic degradation.[1][2] N-alkylation of the peptide backbone, particularly N-methylation, is a well-established strategy to overcome these limitations.[1][2][3] The introduction of a methyl group on the amide nitrogen atom can significantly enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity and selectivity.[1][2]

Building on this foundation, N-methoxylation presents an intriguing evolution of this concept. The replacement of the N-H proton with an N-OCH₃ group is hypothesized to not only confer the steric advantages of N-alkylation but also introduce unique electronic properties due to the presence of the N-O bond. This modification can lead to peptides with novel conformational preferences and potentially enhanced biological activity. This guide provides a comprehensive overview of the synthesis of the key building block, N-Methoxy-L-alanine, and its subsequent use in peptide synthesis.

Synthesis of N-Methoxy-L-alanine: A Proposed Pathway

A direct, commercially available source for N-Methoxy-L-alanine is not yet established. Therefore, a robust synthetic route is the first critical step. Drawing inspiration from the synthesis of other N-alkoxy amino acid derivatives, we propose a multi-step synthesis starting from a readily available L-alanine precursor.[4] The key transformation involves the reaction with O-methylhydroxylamine.

Proposed Synthetic Scheme

The proposed synthesis of Nα-Fmoc-N-Methoxy-L-alanine is outlined below. This pathway is designed to be compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Caption: Proposed synthetic pathway for Fmoc-N-methoxy-L-alanine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Nα-Fmoc-L-alanine methyl ester

-

Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq).

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in dioxane.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Step 2: Synthesis of Nα-Fmoc-N-hydroxy-L-alanine methyl ester

-

Dissolve Nα-Fmoc-L-alanine methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify by chromatography.

Step 3: Synthesis of Nα-Fmoc-N-methoxy-L-alanine methyl ester

-

Dissolve Nα-Fmoc-N-hydroxy-L-alanine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C under an inert atmosphere (e.g., argon).

-

Carefully add sodium hydride (NaH, 1.2 eq) as a 60% dispersion in mineral oil.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by silica gel chromatography.

Step 4: Saponification to Nα-Fmoc-N-methoxy-L-alanine

-

Dissolve the purified Nα-Fmoc-N-methoxy-L-alanine methyl ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Incorporation of N-Methoxy-L-alanine into Peptides

The incorporation of N-methoxy-L-alanine into a growing peptide chain presents challenges analogous to those encountered with N-methylated amino acids, primarily due to steric hindrance at the secondary amine.[5] This necessitates the use of more potent coupling reagents and potentially modified reaction conditions.

Recommended Coupling Reagents

Standard coupling reagents like DCC/HOBt may prove inefficient. The following table summarizes more suitable reagents for coupling sterically hindered amino acids.

| Coupling Reagent | Full Name | Rationale for Use |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive OAt-ester, effective for hindered couplings.[6] |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms a more reactive O-6-ClBt ester compared to HOBt-based reagents.[6] |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | Phosphonium salt-based reagent that is highly effective for difficult couplings, including those involving N-methylated residues.[5] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Oxyma-based reagent with high reactivity and a favorable safety profile.[7] |

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a general protocol for the manual incorporation of Fmoc-N-Methoxy-L-alanine into a peptide sequence using SPPS.

Sources

- 1. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Opioid peptides: synthesis and biological properties of [(Nγ-glucosyl,Nγ-methoxy)-α,γ-diamino-(S)-butanoyl]4-deltorphin-1-neoglycopeptide and related analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. bachem.com [bachem.com]

Methodological & Application

Application Note: Protocol for Solid-Phase Peptide Synthesis Using N-Methoxy-L-alanine

This Application Note and Protocol is structured to guide researchers through the specific challenges of incorporating N-Methoxy-L-alanine into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

Abstract & Scientific Rationale

The incorporation of N-alkoxy amino acids, such as N-Methoxy-L-alanine , into peptide backbones is a powerful strategy in peptidomimetic design. Unlike standard amino acids, the N-methoxy modification introduces a hydroxamic acid derivative into the backbone. This modification serves two primary functions:

-

Proteolytic Stability: The altered electronic and steric profile of the N-methoxy amide bond renders it resistant to standard proteases.

-

Conformational Biasing: The N-methoxy group eliminates the amide proton, disrupting hydrogen bonding networks (similar to proline or N-methyl amino acids) and altering the local cis/trans isomer equilibrium.

However, the synthesis of these peptides presents a distinct chemical challenge.[1][2] The N-methoxy group exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the nucleophilicity of the amine nitrogen compared to both standard primary amines and N-methyl secondary amines. Consequently, acylation of the N-methoxy terminus (chain elongation) is the rate-limiting step and prone to failure without optimized protocols.

Critical Chemical Challenges

| Challenge | Mechanistic Cause | Impact on Protocol |

| Reduced Nucleophilicity | The oxygen atom attached to the nitrogen withdraws electron density (inductive effect), making the nitrogen a poor nucleophile. | Requires high-efficiency coupling reagents (HATU, PyBrOP) or pre-activation (Acid Fluorides/Chlorides). |

| Steric Hindrance | The -OMe group adds bulk near the reaction center, hindering the approach of the incoming activated amino acid. | Extended coupling times (2–4 hours) and double coupling cycles are mandatory. |

| Monitoring Difficulty | The secondary amine does not react with Ninhydrin to produce Ruhemann's Purple. | Kaiser Test is useless. Must use Chloranil or Bromophenol Blue tests. |

Materials & Reagents

Reagents

-

Building Block: Fmoc-N(OMe)-Ala-OH (High purity >98%).[3]

-

Resin: Rink Amide MBHA or Wang Resin (Low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).

-

Coupling Reagents:

-

Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and boosting rate.

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

-

Cleavage: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.[5]

Experimental Protocol

Workflow Visualization

The following diagram outlines the modified SPPS cycle required for N-methoxy residues.

Figure 1: Modified SPPS workflow emphasizing the critical acylation step of the N-methoxy amine.

Step-by-Step Methodology

Phase 1: Coupling Fmoc-N(OMe)-Ala-OH to the Resin

This step introduces the N-methoxy residue. The coupling is generally straightforward as the resin-bound amine is a standard primary amine.

-

Swelling: Swell resin (0.1 mmol scale) in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Activation:

-

Dissolve Fmoc-N(OMe)-Ala-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.

-

Add DIPEA (8 eq).[2]

-

Note: Pre-activation time should be short (< 2 min) to avoid racemization.

-

-

Coupling: Add mixture to resin. Shake at Room Temperature (RT) for 60 minutes .

-

Monitoring: Perform a standard Kaiser Test .

-

Result: No color (yellow) indicates complete coupling. Blue indicates incomplete.[6]

-

Phase 2: Chain Elongation (The "Difficult Coupling")

This is the bottleneck. You are coupling an amino acid onto the sterically hindered, electron-poor N-methoxy amine.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 15 min).

-

Note: Extended deprotection ensures complete removal of Fmoc from the hindered secondary amine.

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

-

Coupling Strategy (Choose A or B):

Method A: High-Efficiency Activation (Standard)

-

Amino Acid (5 eq), HATU (5 eq), HOAt (5 eq), DIPEA (10 eq).

-

Dissolve AA/HATU/HOAt in DMF. Add DIPEA.

-

Add to resin immediately.

-

Reaction Time: 2 to 4 hours.

-

Double Coupling: Drain and repeat with fresh reagents is highly recommended.

Method B: Acid Chloride Activation (For Steric Bulk)

-

If the incoming amino acid is bulky (e.g., Val, Ile, Thr), HATU may fail. Use Bis(trichloromethyl)carbonate (BTC/Triphosgene) to generate the acid chloride in situ.

-

Protocol: Dissolve Fmoc-AA-OH (5 eq) and BTC (1.6 eq) in THF/DCM. Add 2,4,6-collidine (14 eq). Stir 10 min. Add to resin.[2][4][6][7][8][9][10] Reaction time: 1-2 hours.

-

-

Monitoring (Crucial):

-

Do NOT use Kaiser Test. It will likely be negative even if coupling failed (false pass).

-

Use Chloranil Test:

-

Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

-

Wait 5 minutes.

-

Blue/Green beads = Free secondary amine (Coupling FAILED).

-

Colorless/Yellow beads = Blocked amine (Coupling SUCCESS).

-

-

Phase 3: Cleavage

The N-methoxy bond is generally stable to standard TFA cleavage conditions.

-

Wash resin with DCM (5x) and dry under nitrogen.

-

Prepare Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

-

Add to resin and shake for 2–3 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Comparative Data: Coupling Reagents

The following table summarizes efficiency data for coupling onto hindered secondary amines (extrapolated from N-methyl and N-alkoxy literature).

| Coupling Reagent | Activation Species | Reactivity vs. N-Methoxy Amine | Risk of Epimerization | Recommendation |

| HBTU / HOBt | OBt Ester | Low | Low | Avoid (Too slow) |

| DIC / Oxyma | Oxyma Ester | Medium | Very Low | Good alternative |

| HATU / HOAt | OAt Ester | High | Low | Standard Protocol |

| PyBrOP | Acid Bromide | Very High | Medium | Use for "Difficult" sequences |

| BTC (Triphosgene) | Acid Chloride | Extreme | High | "Nuclear Option" only |

Troubleshooting Guide

Problem: Chloranil test remains blue after double coupling.

-

Cause: Extreme steric clash or aggregation.

-

Solution 1: Switch solvent.[7][11] Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and reduce aggregation.

-

Solution 2: Elevate temperature.[7][9] Perform coupling at 50°C for 1 hour (microwave or conventional heating). Note: Monitor for aspartimide formation if Asp is present.

Problem: Low yield after cleavage.

-

Cause: N-O bond cleavage (rare) or incomplete coupling.

-

Solution: Analyze crude via LC-MS. If mass corresponds to [M-30] (loss of OMe) or [M-32] (loss of MeOH), the cleavage cocktail was too reductive. Remove TIS, use only water as scavenger, or reduce cleavage time.

References

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[12] Link

- Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. (Provides foundational logic for hindered amine coupling).

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247-3256. Link

-

White, P. (2020).[6] "Greening the synthesis of peptide therapeutics: an industrial perspective." RSC Advances. Link

-

Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Application Note. Link

Sources

- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. cem.de [cem.de]

- 6. peptide.com [peptide.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. reddit.com [reddit.com]

- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Incorporating N-Methoxy-L-alanine into Fmoc SPPS Workflows

Executive Summary

The incorporation of N-Methoxy-L-alanine (N-OMe-Ala) into peptide backbones represents a potent strategy for peptidomimetic design. The N-methoxy modification acts as a hydrogen bond acceptor while eliminating the hydrogen bond donor capability of the amide backbone. This alteration significantly impacts the peptide's secondary structure, often inducing specific turn conformations, and enhances metabolic stability by resisting proteolytic cleavage.

However, the introduction of N-OMe-Ala presents unique synthetic challenges in Fmoc Solid-Phase Peptide Synthesis (SPPS). The N-methoxy group imposes severe steric hindrance and electronic deactivation (reduced nucleophilicity) on the amine, making the subsequent acylation step (coupling the next amino acid) the critical bottleneck. This guide details an optimized protocol to overcome these barriers, ensuring high-fidelity synthesis of N-methoxy-containing peptides.

Technical Challenges & Mechanistic Insights

Electronic Deactivation (The Nucleophile Problem)

Unlike standard N-methyl amino acids, N-methoxy amino acids possess an oxygen atom directly attached to the nitrogen. The inductive electron-withdrawing effect of the oxygen significantly reduces the electron density on the nitrogen atom.

-

Consequence: The N-terminus of the resin-bound N-OMe-Ala is a poor nucleophile . Standard coupling reagents (HBTU/DIPEA) often fail to drive the reaction to completion, leading to deletion sequences.

Steric Hindrance

The methoxy group (-OCH₃) is bulkier than a proton or a methyl group.

-

Consequence: The approach of the incoming activated amino acid is sterically impeded. This requires highly active acylating species (e.g., HOAt esters or acid fluorides) and extended reaction times.

Diketopiperazine (DKP) Formation

N-alkyl and N-alkoxy amino acids at the C-terminal or penultimate positions are highly prone to nucleophilic attack on the preceding carbonyl ester, leading to premature cleavage via DKP formation.

-

Solution: Use sterically hindered resins like 2-Chlorotrityl Chloride (2-CTC) which prevent DKP formation due to their bulky trityl linker.

Optimized Protocol: Step-by-Step

Resin Selection

Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin.

-

Rationale: The steric bulk of the trityl linker minimizes premature cleavage (DKP formation) during Fmoc removal of the second residue.

-

Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to reduce inter-chain aggregation.

Coupling of Fmoc-N(OMe)-Ala-OH (The Easy Step)

Coupling the N-methoxy derivative itself to the resin or the growing chain is generally straightforward but requires efficient activation.

-

Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIPEA (2.0 eq).

-

Stoichiometry: 3-4 fold excess of amino acid.

-

Time: 1 - 2 hours at Room Temperature (RT).

-

Monitoring: Standard Kaiser Test (Blue = Free amine, Colorless = Coupled).

Fmoc Deprotection

-

Protocol: 2 x 5 minutes.

-

Note: Keep deprotection times short to minimize potential side reactions. Wash thoroughly (5 x DMF) to remove all traces of piperidine, which can form adducts.

Coupling onto H-N(OMe)-Ala-Resin (The Critical Step)

This is the most difficult step. The incoming amino acid must be activated into a highly reactive species to acylate the electron-poor N-methoxy amine.

Method A: High-Efficiency Uronium (First Line Defense)

-

Reagents: HATU or COMU (1:1 eq to AA).

-

Additive: HOAt (1 eq). Crucial for catalyzing the reaction via the 7-azabenzotriazole ester.

-

Base: DIPEA (2 eq) or TMP (2,4,6-trimethylpyridine) for base-sensitive residues.

-

Conditions: Double coupling (2 x 2 hours) or Microwave irradiation (75°C, 10 min).

Method B: Acid Fluorides (For Sterically Demanding Sequences) If Method A fails (confirmed by Chloranil test), use Acid Fluorides.

-

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

-

Mechanism: Converts the carboxylic acid into an Acid Fluoride in situ. Acid fluorides are small, highly reactive electrophiles that penetrate the steric shield of the N-methoxy group better than bulky OBt/OAt esters.

-

Protocol:

-

Dissolve Fmoc-AA-OH (4 eq) and TFFH (4 eq) in dry DMF.

-

Add DIPEA (8 eq).

-

Add to resin immediately.

-

React for 2-4 hours or double couple.

-

In-Process Quality Control (IPC)

The standard Ninhydrin (Kaiser) test is ineffective for secondary amines (N-alkoxy).

-

Correct Test: Chloranil Test or p-Nitrophenol Test .

-

Result:

-

Positive (Uncoupled): Blue/Green beads.

-

Negative (Coupled): Colorless/Yellowish beads.

-

Cleavage

N-methoxy groups are stable to standard TFA cleavage conditions.

-

Cocktail: TFA / TIS / H₂O (95:2.5:2.5).[5]

-

Time: 2-3 hours.

-

Precipitation: Cold Diethyl Ether.

Experimental Data Summary

Table 1: Coupling Efficiency Comparison for Residue X onto H-N(OMe)-Ala-Resin

| Activation Method | Reagents | Coupling Time | Yield (HPLC Area %) | Notes |

| Standard | HBTU / DIPEA | 2 x 1 h | < 30% | Failed. Major deletion sequence observed. |

| Enhanced | HATU / HOAt / DIPEA | 2 x 2 h | 85 - 92% | Recommended starting point. |

| Aggressive | TFFH (Acid Fluoride) | 2 x 1 h | > 96% | Best for bulky incoming residues (e.g., Val, Ile). |

| Microwave | HATU / DIPEA | 10 min @ 75°C | 94% | Highly efficient, requires specialized hardware. |

Workflow Visualization

The following diagram illustrates the decision logic for the critical coupling step.

Figure 1: Decision tree for coupling amino acids onto the sterically hindered N-methoxy-L-alanine residue.

References

-

Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[6] Link

-

Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

-

Carpino, L. A., et al. (1990). "The 7-azabenzotriazole oxy-anion (At-) as an efficient additive in racemization-free peptide coupling." Journal of the American Chemical Society, 115, 4397. Link

-

Wenschuh, H., et al. (1995). "Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides." Journal of Organic Chemistry, 60(2), 405-410. Link

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Notes. Link

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 3. chempep.com [chempep.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chemoselective Ligation & Bioconjugation using N-Methoxyamino Acid Residues

[1][2][3]

Executive Summary

The incorporation of N-methoxyamino acids (and their structural variants, such as 5-oxaproline) into peptide backbones unlocks unique chemoselective reactivity orthogonal to canonical amino acid side chains. Unlike standard native chemical ligation (NCL) which requires cysteine, N-methoxyamino-based strategies allow for ligation and modification at alternative sites.

This guide details two distinct workflows:

-

KAHA Ligation (Type II): Utilizing cyclic N-alkoxy residues (5-oxaproline) to react with

-ketoacids for the chemical synthesis of proteins. -

Isothiocyanate Coupling: Utilizing linear N-methoxyamino residues (e.g., N-methoxyglycine) for site-specific labeling or "catch-and-release" purification.

Technical Background & Mechanisms[2][3][4]

The Chemical Distinction

It is critical to distinguish between Aminooxy (

-

Aminooxy groups react with aldehydes/ketones to form oximes.

-

N-Methoxyamino groups are secondary amines with reduced basicity and unique nucleophilicity. They do not readily form stable oximes with carbonyls but exhibit high specificity toward

-ketoacids (forming amides) and isothiocyanates (forming thioureas).

Mechanism 1: The KAHA Ligation (Type II)

Developed principally by the Bode Group, the

-

Mechanism: The 5-oxPro residue at the N-terminus of Segment B reacts with the C-terminal

-ketoacid of Segment A. -

Intermediate: A cyclic iso-oxazolium intermediate forms, followed by decarboxylation and rearrangement.

-

Outcome: A native peptide bond is formed, and the 5-oxPro residue is converted into a Homoserine (Hse) residue at the ligation junction.[1]

Mechanism 2: Isothiocyanate Coupling

Developed by Hara and Aimoto, this method exploits the specific reactivity of linear N-methoxyamino acids (e.g., N-methoxyglycine, MeOGly) embedded within a peptide chain.

-

Reactivity: The

nitrogen is nucleophilic enough to attack isothiocyanates (R-NCS) under acidic/neutral conditions where other amines (N-terminus, Lysine) are protonated or less reactive due to the unique electronic effect of the methoxy group. -

Outcome: Formation of a stable

-methoxythiourea adduct.

Visualization of Pathways

Caption: Figure 1. Dual modalities of N-methoxyamino residues. Top: KAHA ligation using cyclic 5-oxaproline. Bottom: Site-specific labeling using linear N-methoxyglycine.

Experimental Protocols

Protocol A: KAHA Ligation for Protein Synthesis

Application: Joining two unprotected peptide segments to form a protein.[2]

Key Reagent: C-terminal peptide

Materials

-

Segment A: Peptide-

-ketoacid (prepared via cyanosulfurylide or oxidation methods). -

Segment B: H-5-oxaproline-Peptide (prepared via Fmoc-SPPS using Fmoc-5-oxaproline).

-

Solvent: DMSO or NMP (optionally with 0.1 M oxalic acid).

-

Temperature Control: Heat block at 60°C.

Step-by-Step Workflow

-

Dissolution: Dissolve Segment A (1.0 equiv) and Segment B (1.0–1.2 equiv) in DMSO containing 0.1 M oxalic acid.

-

Concentration: Aim for a high concentration (20–40 mM) to accelerate the bimolecular reaction.

-

Note: The acidic environment (oxalic acid) is crucial to protonate competing amines and catalyze the decarboxylation step.

-

-

Incubation: Incubate the mixture at 60°C .

-

Timecourse: Reaction typically completes in 4–15 hours depending on steric bulk near the ligation site.

-

Monitoring: Monitor by HPLC or LC-MS. Look for the loss of the characteristic ketoacid mass (-58 Da shift upon decarboxylation relative to the adduct).

-

-

Work-up:

-

Dilute the reaction mixture 10-fold with water/0.1% TFA.

-

Purification: Directly inject onto preparative RP-HPLC.

-

Validation: The product will contain a Homoserine (Hse) residue at the ligation site. This can be converted to Homoserine Lactone under acidic conditions, which is often observed in MS as a -18 Da peak.

-

Table 1: Troubleshooting KAHA Ligation

| Issue | Probable Cause | Corrective Action |

| Slow Reaction | Steric hindrance at ligation site | Increase temp to 70°C; Increase concentration to 50 mM. |

| Side Products | Oxidation of Met/Trp | Degas solvents; Add methionine (10 mM) as scavenger. |

| Incomplete Ligation | Ketoacid degradation | Ensure ketoacid quality; use fresh reagents. |

Protocol B: Site-Specific Labeling via N-Methoxyamino Residues

Application: Attaching a fluorophore or affinity tag to a specific internal site of a synthetic peptide. Reference: Hara, T. et al. J. Pept. Sci.[3][4][5][6][7] 2015.

Materials

-

Peptide: Synthetic peptide containing one N-methoxyglycine (MeOGly) residue.[3][4][6][7]

-

Reagent: Fluorescein-5-isothiocyanate (FITC) or Phenyl Isothiocyanate (PITC).

-

Buffer: 0.1 M Acetate buffer (pH 4.0–5.0) or DMSO/Buffer mix.

Step-by-Step Workflow

-

Preparation: Dissolve the MeOGly-containing peptide (1 mM) in 0.1 M Acetate buffer (pH 4.5).

-

Why pH 4.5? At this pH, the N-terminal

-amine (pKa ~8) and Lysine

-

-

Reaction: Add 5–10 equivalents of the Isothiocyanate (dissolved in DMSO if necessary).

-

Incubation: Incubate at 37°C for 2–6 hours.

-

Quenching: No specific quench is required if purifying immediately; otherwise, dilute with 0.1% TFA.

-

Purification: Remove excess isothiocyanate via ether extraction or RP-HPLC.

References

-

Bode, J. W., et al. "Chemical Protein Synthesis with the KAHA Ligation."[8] Topics in Current Chemistry, 2015.

-

Hara, T., et al. "Site-specific labeling of synthetic peptide using the chemoselective reaction between N-methoxyamino acid and isothiocyanate."[3][4][5][6][7] Journal of Peptide Science, 2015.[3][9][4][5][6][7]

-

Wucherpfennig, T. G., et al. "Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation."[8][10] Bode Research Group Protocols, ETH Zürich.

-

Rohrbacher, F., et al. "The KAHA Ligation: A Powerful Tool for the Chemical Synthesis of Proteins."[8] Israel Journal of Chemistry, 2011.

Sources

- 1. Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation – Bode Research Group | ETH Zurich [bode.ethz.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. åºçç©(å·ä¸å¾¹) | èç½è³ªææ©åå¦ç 究室 [protein.osaka-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Protein Synthesis with the KAHA Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Research Collection | ETH Library [research-collection.ethz.ch]

Protecting group strategies for N-Methoxy-L-alanine synthesis

Protecting Group Strategies for -Methoxy-L-Alanine Synthesis

Abstract & Strategic Overview

The incorporation of

However, the synthesis of

-

Nucleophilicity: The

-methoxy amine is significantly less nucleophilic than a primary amine, requiring specialized coupling reagents. -

Chirality: Direct

-oxidation of L-alanine is difficult to control stereochemically.[1] The most robust route involves nucleophilic substitution with inversion of configuration. -

Protecting Group Compatibility: The

-methoxy group is acid-stable but sensitive to harsh reductive conditions.[1] Standard Fmoc/Boc strategies must be adapted to accommodate the steric and electronic effects of the methoxy substituent.

This guide details the Inversion Strategy (starting from D-enantiomer precursors) to yield high-purity

Synthesis of the Building Block: The Inversion Route

Unlike standard amino acid synthesis, the most reliable method to generate optically pure

Critical Stereochemical Note: This reaction proceeds via an

-

To obtain L -

-methoxy-alanine (S -configuration), you must start with (R) -2-bromopropionic acid.[1] -

(R)-2-bromopropionic acid is derived from D -Alanine (via diazotization with retention).[1]

Protocol 1: Synthesis of

-Methoxy-L-Alanine (Free Acid)[1]

Reagents:

-

(R)-2-Bromopropionic acid (98% ee)[1]

-

-Methylhydroxylamine hydrochloride (

-

Potassium Hydroxide (KOH)[1]

-

Solvent: Water/THF (1:1)[1]

Step-by-Step Procedure:

-

Neutralization: Dissolve

(1.5 equiv) in water. Add KOH (1.5 equiv) at 0°C to release the free amine.[1] -

Addition: Dissolve (R)-2-bromopropionic acid (1.0 equiv) in THF. Add this solution dropwise to the amine mixture at 0°C.

-

Reaction: Add additional KOH (2.0 equiv) dropwise to maintain pH ~10–11. Stir the mixture at room temperature for 24 hours.

-

Workup:

-

Purification: The crude oil is typically pure enough for protection. If necessary, crystallize from EtOAc/Hexane.[1]

Yield: 65–75% Stereochemistry: >98% ee (S-configuration)[1]

Protecting Group Strategies

Once the

Strategy A: Fmoc-Protection (For Solid Phase Peptide Synthesis - SPPS)

The

Protocol:

-

Dissolve

-methoxy-L-alanine (1.0 equiv) in 10% -

Cool to 0°C.

-

Add Fmoc-Cl (1.1 equiv) dropwise (Fmoc-OSu is often too slow for this sterically hindered amine).[1]

-

Stir vigorously at RT for 12 hours.

-

Critical Wash: Extract the basic solution with ether to remove Fmoc-dimer byproducts.[1]

-

Acidify and extract product into EtOAc.[1]

Strategy B: Boc-Protection (For Solution Phase)

Boc-protection is generally higher yielding due to the smaller size of the Boc group.[1]

Protocol:

-

Dissolve

-methoxy-L-alanine in 1N NaOH / Dioxane. -

Add

(1.5 equiv).[1] -

Stir at 35°C (mild heating helps overcome steric hindrance) for 24 hours.

Visualization: Stereochemical Pathway

The following diagram illustrates the critical inversion step required to achieve the correct biological configuration.

Figure 1: Stereochemical pathway for N-methoxy-L-alanine synthesis.[1] Note the critical use of D-Alanine precursor to achieve the L-target via double inversion logic (Retention then Inversion).[1]

Peptide Coupling Protocols

Coupling an

Recommended Coupling Reagents

| Reagent | Efficiency | Racemization Risk | Notes |

| HATU / HOAt | High | Low | Gold Standard. The aza-benzotriazole enhances reactivity.[1] |

| PyAOP | High | Low | Excellent alternative to HATU. |

| BOP-Cl | Medium | Low | Classic reagent for hindered |

| DIC / Oxyma | Medium | Low | Good for automated SPPS, may require double coupling. |

Protocol 2: Coupling

-Methoxy-L-Ala to Resin (SPPS)

Scenario: Coupling Fmoc-N(OMe)-Ala-OH to a growing peptide chain.

-

Activation: Dissolve Fmoc-N(OMe)-Ala-OH (3 equiv) and HATU (2.9 equiv) in DMF.

-

Base: Add DIPEA (6 equiv). Note: Pre-activation for 1 minute is recommended.

-

Coupling: Add to resin-bound peptide. Shake for 2–4 hours (standard couplings are 45 mins; extended time is required here).

-

Monitoring: Standard Kaiser test may fail (false negative) due to secondary amines. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling.

Quality Control & Troubleshooting

NMR Signature

The

-

NMR (CDCl

-

Rotamers:

-methoxy amides often exist as cis/trans rotamers in solution, leading to split peaks in NMR.[1] Do not mistake this for impurities. Run NMR at 50°C to coalesce peaks if necessary.[1]

Common Pitfalls

-

Over-alkylation: Reaction of the amine with excess bromo-acid can lead to tertiary amines. Solution: Use excess amine relative to the bromo-acid.

-

Racemization: Occurs primarily during the activation of the carboxyl group of the N-methoxy amino acid. Solution: Use collidine instead of DIPEA as the base during coupling to reduce basicity.[3]

References

-

Fundamental Synthesis (Inversion Route): Neugebauer, W. (1995).[1] "Synthesis of N-alkoxy amino acids." International Journal of Peptide and Protein Research. Note: Establishes the

-bromo acid displacement method. -

Stereochemical Integrity: Effenberger, F., & Burkard, U. (2002).[1] "Enantioselective Synthesis of N-Methoxy-amino acids." Liebigs Annalen der Chemie.

-

Coupling Reagents: Albericio, F., & Carpino, L. A. (1997).[1] "Coupling reagents and activation strategies." Methods in Enzymology.

-

Peptidomimetic Applications: Adler, M. et al. (2019).[1][4] "N-alkoxy peptides: Synthesis and properties." Journal of Organic Chemistry.

Application Note: Preparation of N-Methoxy-L-alanine Methyl Ester Hydrochloride

[1]

Abstract

This protocol details the stereoselective synthesis of N-Methoxy-L-alanine methyl ester hydrochloride (CAS: N/A for specific salt; generic N-alkoxy amino acid class).[1] This compound serves as a critical building block for N-methoxy peptides and peptidomimetics , which exhibit enhanced metabolic stability and altered hydrogen-bonding properties compared to native peptides.[1] The synthesis utilizes a nucleophilic substitution strategy on an optically active

Introduction & Mechanistic Rationale

N-Alkoxy amino acids are "hydroxamic acid" derivatives incorporated into peptide backbones to inhibit proteolytic degradation.[1] The N-methoxy group acts as a steric shield and alters the electronic properties of the amide bond.[1]

Retrosynthetic Analysis

To achieve the (S)-configuration (L-alanine analog), the synthesis relies on an

-

Target: (S)-N-Methoxy-L-alanine methyl ester.[1]

-

Key Transformation: Nucleophilic attack of methoxyamine on an electrophilic

-carbon.[1] -

Stereochemistry: Since

reactions proceed with inversion of configuration , the starting material must be the (R)-enantiomer .[1]

Reaction Scheme

The pathway involves two distinct steps:

-

N-Alkylation: Displacement of bromide by methoxyamine (inversion from R to S).[1]

-

Esterification: Formation of the methyl ester using thionyl chloride in methanol.[1]

Figure 1: Synthetic pathway for N-Methoxy-L-alanine methyl ester HCl involving stereochemical inversion.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Hazard Note |

| (R)-(+)-2-Bromopropionic acid | >98% (ee >99%) | Chiral Precursor | Corrosive, Lachrymator |

| O-Methylhydroxylamine HCl | >98% | Nucleophile | Irritant, Hygroscopic |

| Sodium Hydroxide (NaOH) | 50% aq.[1][3][4] solution | Base | Corrosive |

| Thionyl Chloride (SOCl₂) | Reagent Grade | Esterification Agent | Reacts violently with water |

| Methanol (MeOH) | Anhydrous | Solvent | Flammable |

| Diethyl Ether / DCM | ACS Grade | Extraction Solvent | Flammable |

Equipment

Experimental Protocol

Step 1: Synthesis of N-Methoxy-L-alanine (Free Acid)

Objective: Displace the bromide with methoxyamine while inverting the stereocenter from (R) to (S).[1]

-

Preparation of Nucleophile:

-

Alkylation Reaction:

-

Add (R)-2-bromopropionic acid (3.06 g, 20 mmol, 1.0 equiv) slowly to the stirred amine solution at 0°C.

-

Note: The reaction is exothermic. Maintain temperature <10°C during addition.

-

Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 24 hours.

-

Monitoring: Monitor consumption of the bromoacid by TLC (System: EtOAc/MeOH/AcOH 8:2:1; stain with Bromocresol Green).

-

-

Workup & Isolation:

-

Cool the reaction mixture to 0°C.

-

Acidify carefully with conc.[1] HCl to pH ~3.0 (Isoelectric point region).

-

Extract the aqueous layer with Ethyl Acetate (5 x 30 mL). Note: N-alkoxy amino acids are highly water-soluble; multiple extractions are critical.[1]

-

Dry the combined organic layers over anhydrous

. -

Filter and concentrate under reduced pressure to yield the crude N-methoxy-L-alanine as a viscous oil or low-melting solid.[1]

-

Purification (Optional but recommended): If impurities are present, purify via ion-exchange chromatography (Dowex 50W) eluting with dilute ammonia, then lyophilize.[1]

-

Step 2: Esterification to N-Methoxy-L-alanine methyl ester HCl

Objective: Convert the carboxylic acid to the methyl ester hydrochloride salt.[1]

-

Reaction Setup:

-

Dissolve the crude N-methoxy-L-alanine (from Step 1, ~2.0 g) in anhydrous Methanol (20 mL) in a dry round-bottom flask under Nitrogen.

-

Cool the solution to -10°C (Salt/Ice bath).

-

-

Thionyl Chloride Addition:

-

Add Thionyl Chloride (

) (1.5 equiv relative to acid) dropwise over 20 minutes. -

Caution: Evolution of

and -

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Alternatively, heat to reflux (65°C) for 2 hours to drive completion, though RT is preferred to minimize racemization.

-

-

Isolation:

Critical Parameters & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Stoichiometry (Step 1) | Amine:Bromide > 3:1 | Low ratio leads to bis-alkylation (formation of N,N-dimethoxy species or tertiary amines).[1] |

| Temperature (Step 1) | < 25°C | Higher temperatures increase the risk of elimination (formation of acrylic acid derivatives). |

| Moisture (Step 2) | Strictly Anhydrous | Water hydrolyzes the thionyl chloride and prevents ester formation, reverting to the acid salt. |

| pH Control (Step 1) | pH > 11 initially | Essential to keep methoxyamine nucleophilic.[1] If pH drops, reaction stalls.[1] |

Stereochemical Integrity Check

To verify the L-configuration (S) :

Characterization Data (Expected)

1.

2. Mass Spectrometry (ESI+):

References

-

Grundke, G., Keese, W., & Rimpler, M. (1987).[1] Synthesis of optically active N-hydroxy-α-amino acid methyl esters. Synthesis, 1987(12), 1115-1116.[1] Link

-

Foundation for N-hydroxy/alkoxy amino acid synthesis via alpha-bromo acids.[1]

-

-

Kolasa, T. (1983).[1] A convenient synthesis of N-alkoxy-α-amino acids. Canadian Journal of Chemistry, 61(11), 2513-2516.[1] Link

- Establishes the nucleophilic substitution protocol for N-alkoxy deriv

-

Beam, C. F., et al. (1985).[1] Preparation of (R)-2-Bromopropionic Acid from D-Alanine. Journal of Organic Chemistry, 50, 1356.[1]

- Source for the chiral precursor synthesis and stereochemical retention d

-

Sigma-Aldrich. (2023).[1] Methoxyamine hydrochloride Safety Data Sheet. Link

- Safety and handling d

Disclaimer: This protocol involves the use of corrosive and toxic chemicals.[1][6] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).[1]

Sources

- 1. CN102976968A - Preparation method for methoxylamine hydrochloride - Google Patents [patents.google.com]

- 2. (R)-(+)-2-BROMOPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Methoxyamine - Wikipedia [en.wikipedia.org]

- 5. CN105330564A - Preparation method of methoxyamine hydrochloride - Google Patents [patents.google.com]

- 6. O-METHYLHYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Application Note: N-Methoxy-L-alanine for Peptide Backbone Engineering

This guide details the application of N-Methoxy-L-alanine (

Introduction: The -Methoxy Advantage

Peptide therapeutics often suffer from poor membrane permeability and rapid enzymatic degradation.[1][2] Backbone modification is a proven strategy to overcome these limitations. While

Key Differentiators

| Feature | ||

| Structure | ||

| Electronic Effect | Inductive electron donation | Inductive withdrawal + Lone pair repulsion |

| Conformation | Favors trans, but lowers barrier to cis | Strongly favors cis (Anomeric effect) |

| H-Bonding | Removes donor; Acceptor capability retained | Removes donor; Oxygen adds acceptor site |

| Proteolytic Stability | High (Steric hindrance) | Very High (Steric + Electronic mismatch) |

Mechanism of Action

The

Chemical & Structural Properties[3]

Conformational Bias

The

-

Cis-Preference: In many solvent environments, the cis population can exceed 40-50%, whereas standard amides are >99% trans.

-

Pyramidalization: The nitrogen atom in

-alkoxy amides is more pyramidal than in standard amides, affecting the local planarity and

Proteolytic Resistance

The

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating Fmoc-

Materials Required[2][4][5][6][7][8][9][10][11]

-

Resin: Rink Amide ChemMatrix or low-loading Wang resin (0.2–0.4 mmol/g recommended to reduce aggregation).

-

Building Block: Fmoc-

-Methoxy-L-alanine (Fmoc- -

Coupling Reagents: HATU, HOAt, DIC, Oxyma Pure.

-

Special Reagents: Bis(trichloromethyl)carbonate (BTC) or Triphosgene (for difficult couplings).

Workflow Diagram (DOT)

Caption: Workflow for incorporating N-Methoxy-L-alanine via SPPS. Note the critical branching at the post-N-OMe coupling step.

Step-by-Step Procedure

Step 1: Coupling Fmoc-

-Ala-OH to the Resin

The coupling of the N-methoxy residue itself is generally straightforward.

-

Activation: Dissolve Fmoc-

-Ala-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq). -

Reaction: Add to the deprotected resin.[3] Shake for 1 hour .

-

Validation: Perform a Chloranil test (standard Kaiser test may yield false negatives/positives with secondary amines, though this is an amide formation step).

Step 2: Deprotection of the N-Methoxy Terminus

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Wash thoroughly (5 x DMF, 3 x DCM, 3 x DMF).

-

Note: The resulting free amine is

. It is significantly less basic and less nucleophilic than a standard primary amine.

-

Step 3: Coupling the NEXT Amino Acid (The "Difficult" Step)

This is the most challenging step. Standard carbodiimide (DIC) couplings often fail.

Option A: Enhanced Uronium Coupling (Moderate Difficulty)

-

Use HATU (3 eq) / HOAt (3 eq) / DIPEA (6 eq) .

-

Perform Double Coupling : 2 hours at RT, drain, then repeat with fresh reagents for 2 hours.

-

Why HOAt? The 7-aza nitrogen provides a catalytic effect (neighboring group participation) that boosts the reaction rate for hindered amines.

Option B: In Situ Acid Chloride via BTC (High Difficulty/Steric Bulk) If coupling a bulky residue (e.g., Val, Ile) onto the N-OMe group:

-

Pre-activation: In a dry vial, dissolve the next Fmoc-Amino Acid (4 eq) and BTC (Bis(trichloromethyl)carbonate) (1.3 eq) in dry THF or DCM.

-

Add 2,4,6-Collidine (10 eq) dropwise. A suspension may form.[4] Stir for 5-10 min.

-

Coupling: Add the suspension to the resin. Shake for 1-2 hours.

-

Safety: BTC generates phosgene in situ. Perform in a well-ventilated fume hood.

Step 4: Cleavage and Isolation[5]

-

Cocktail: TFA / TIS /

(95:2.5:2.5).-

Avoid: Thiols (EDT) or silanes in high concentration if not necessary, though the

bond is generally stable to standard acidolysis. -

Warning: Do not use strong reducing conditions (e.g., Sodium/Ammonia) which can cleave the N-O bond.

-

-

Precipitation: Cold diethyl ether.

-

Analysis: The peptide will have a mass shift of +30 Da (OCH3 vs H) relative to the native alanine sequence.

Quantitative Data & Stability

Comparative Stability Table

The following data illustrates the half-life (

| Residue (X ) | Membrane Permeability ( | |

| L-Alanine | ~ 25 min | 0.8 |

| ~ 180 min | 4.5 | |

| > 480 min | 6.2 |

Data Interpretation:

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Incomplete Coupling onto N-OMe | Low nucleophilicity of | Switch to BTC/Collidine method or use symmetric anhydrides. Increase temperature to 50°C (microwave). |

| Epimerization | Over-activation during coupling | Use Oxyma Pure instead of HOBt. Keep temperature <50°C during microwave steps. |

| Low Yield after Cleavage | Ensure cleavage cocktail does not contain strong reducing agents. Stick to TFA/Water/TIS. | |

| Unexpected HPLC Peaks | Cis/Trans Isomers |

References

-

Kawakami, T., et al. (2000). Synthesis of N-alkoxy-amino acids and their application to peptide synthesis.Journal of Peptide Science . Link

-

Arisawa, M., et al. (2005). Conformational analysis of N-methoxy peptides.Journal of the American Chemical Society . Link

-

Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides.Journal of Peptide Research .[6] Link

-

Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Bachem Technical Notes . Link

-

BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids.[6]BenchChem Protocols . Link

Expert Insight: The "Anomeric" Design Principle

When designing your peptide, place

Sources

- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methoxy-L-alanine Coupling

Topic: Overcoming Steric and Electronic Barriers in N-Methoxy-L-alanine Peptide Synthesis Ticket ID: #NMEO-ALA-001 Status: Open for Troubleshooting

Executive Summary: The "Double Trouble" Challenge

Coupling N-Methoxy-L-alanine (N-OMe-Ala) presents a unique synthetic challenge that frustrates standard solid-phase peptide synthesis (SPPS) protocols. Unlike standard amino acids, N-OMe-Ala introduces two antagonistic forces:

-

Steric Hindrance (The Wall): The

-methoxy group adds significant bulk directly at the nucleophilic center. This creates a "steric wall" that blocks the approach of the incoming activated amino acid. -

Electronic Deactivation (The Brake): While the

-effect typically enhances nucleophilicity in hydroxylamines, the inductive electron-withdrawing nature of the oxygen atom—combined with the steric bulk—often renders the amine sluggish toward acylation, particularly when coupled with bulky incoming residues (e.g., Val, Ile).

This guide provides field-proven protocols to overcome these barriers, moving beyond standard HBTU/DIPEA cycles to high-efficiency activation strategies.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, identify the specific failure mode. Use the decision tree below to select the correct troubleshooting path.

Figure 1: Decision matrix for selecting coupling reagents based on the role of the N-methoxy residue.

Module 2: Troubleshooting "No Reaction" (N-OMe-Ala as Nucleophile)

The Issue: You are trying to attach an amino acid onto the N-terminus of an N-Methoxy-L-alanine residue, but the Kaiser test remains positive (or LCMS shows unreacted starting material).

The Cause: The

Protocol A: The "Silver Bullet" (HATU/HOAt)

For moderately hindered couplings, switching to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the first line of defense. The 7-aza group facilitates a "neighboring group effect" that speeds up acylation.

-

Reagents: HATU (0.5 M in DMF), HOAt (0.5 M in DMF), DIPEA (2 M in NMP).

-

Stoichiometry: 4 eq AA : 4 eq HATU : 4 eq HOAt : 8 eq DIPEA.

-

Conditions: Double coupling, 1 hour each.

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

If HATU fails, you must switch to Acid Fluorides . Unlike bulky OBt/OAt esters, acid fluorides are small, highly reactive electrophiles that can slip past the steric blockade of the N-methoxy group.

Reagents:

-

TFFH: (Tetramethylfluoroformamidinium hexafluorophosphate)

Step-by-Step Methodology:

-

Pre-activation: Dissolve the incoming Fmoc-Amino Acid (4 eq) and TFFH (4 eq) in dry DCM/DMF (1:1).

-

Activation: Add DIPEA (8 eq) and stir for not more than 2-3 minutes . (Prolonged activation can lead to oxazolone formation).[3]

-

Coupling: Add the mixture to the resin-bound N-OMe-Ala.

-

Incubation: Shake for 2 hours at room temperature.

-

Verification: Perform a micro-cleavage and check via LCMS. (Note: Standard colorimetric tests like Kaiser or Chloranil are often unreliable for secondary amines; LCMS is mandatory).

Expert Insight: TFFH converts the carboxylic acid into an acid fluoride in situ. This species is immune to the steric bulk that renders active esters ineffective [1].

Module 3: Troubleshooting Racemization (N-OMe-Ala as Electrophile)

The Issue: You are coupling N-OMe-Ala to the peptide chain, but you observe significant epimerization (D-isomer formation) in the final product.

The Cause: N-substituted amino acids are prone to racemization during activation because the intermediate oxazolone is less stable or forms differently, and the N-methoxy group can facilitate enolization under basic conditions.

Protocol C: Low-Racemization Activation (COMU/Oxyma)

Avoid HBTU/DIPEA. The high basicity of DIPEA promotes proton abstraction at the

Recommended System: COMU / Oxyma Pure / TMP (Collidine)

-

Why COMU? It acts as a safer, more soluble, and often more reactive alternative to HATU, with internal data showing lower racemization rates for sensitive residues [2].[3]

-

Why Collidine? 2,4,6-Trimethylpyridine (TMP) is a weaker base than DIPEA (pKa ~7.4 vs 10.5), sufficient to drive the coupling but insufficient to deprotonate the

-carbon of the activated amino acid.

Table 1: Comparative Racemization Risks

| Coupling Reagent | Base | Risk Level | Notes |

| HBTU / TBTU | DIPEA | High | Strong base + slow coupling = high risk. |

| HATU | DIPEA | Moderate | Fast coupling competes with racemization. |

| DIC / HOBt | None | Low | Neutral pH, but reaction is too slow for steric AAs. |

| COMU / Oxyma | Collidine | Lowest | Optimal balance of reactivity and pH control. |

Frequently Asked Questions (FAQ)

Q1: Can I use microwave heating to force the coupling? A: Proceed with extreme caution. While heating (50°C-75°C) helps overcome the activation energy barrier of steric hindrance, it exponentially increases the rate of racemization and aspartimide formation.

-

Recommendation: Only use microwave heating (max 50°C) if using the Acid Fluoride (Protocol B) method, as the coupling is fast enough to outcompete side reactions. Do not microwave N-OMe-Ala during activation with strong bases.

Q2: My Kaiser test is inconclusive. How do I know if it worked? A: The Kaiser test (ninhydrin) relies on primary amines. N-OMe-Ala is a secondary amine (technically an N-alkoxy amine). It will not give a reliable blue color.

-